Cas no 1804751-77-6 (3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde group and multiple halogen substituents, making it a versatile intermediate in organic synthesis. The presence of chloromethyl, difluoromethyl, and trifluoromethoxy groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and the construction of complex heterocyclic frameworks. Its electron-withdrawing properties and structural diversity facilitate applications in pharmaceuticals, agrochemicals, and materials science. The compound's stability under controlled conditions and high purity ensure reliable performance in demanding synthetic processes. Its multifunctional design allows for precise modifications, enabling tailored derivatization for advanced research and industrial applications.
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde structure
1804751-77-6 structure
商品名:3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1804751-77-6
MF:C9H5ClF5NO2
メガワット:289.586519002914
CID:4844481

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde
    • インチ: 1S/C9H5ClF5NO2/c10-2-4-1-5(7(11)12)6(3-17)16-8(4)18-9(13,14)15/h1,3,7H,2H2
    • InChIKey: XDBZGSSXHJLKJJ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(=NC(C=O)=C(C(F)F)C=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 39.2

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080618-1g
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde
1804751-77-6 97%
1g
$1,549.60 2022-04-01

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報

Research Brief on 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS: 1804751-77-6)

The compound 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS: 1804751-77-6) has recently emerged as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. This heterocyclic aldehyde derivative, featuring multiple halogen substitutions, has attracted significant attention due to its unique reactivity profile and potential applications in drug discovery. Recent studies have focused on its role as a building block for biologically active molecules, particularly in the development of fungicides and kinase inhibitors.

Structural analysis reveals that the presence of both chloromethyl and difluoromethyl groups at the 3- and 5-positions respectively, combined with the electron-withdrawing trifluoromethoxy group at the 2-position, creates a highly reactive scaffold. The aldehyde functionality at the 6-position serves as a versatile handle for further derivatization through condensation reactions, making this compound particularly valuable for combinatorial chemistry approaches. Recent synthetic methodologies have optimized the preparation of this compound with yields exceeding 85% in some reported procedures.

In pharmacological applications, derivatives of 1804751-77-6 have shown promising activity against various pathogenic fungi. A 2023 study demonstrated that analogues incorporating this core structure exhibited EC50 values below 1 μM against Botrytis cinerea and Fusarium graminearum, outperforming several commercial fungicides. The unique combination of fluorine atoms and the pyridine ring appears to enhance both bioavailability and target binding affinity, particularly against fungal CYP51 enzymes.

The compound's potential in medicinal chemistry was further highlighted in recent kinase inhibitor development programs. Researchers have successfully incorporated this scaffold into allosteric inhibitors of JAK2 and FLT3 kinases, with preliminary data showing improved selectivity profiles compared to existing therapeutics. The electron-deficient nature of the pyridine ring appears to facilitate key π-stacking interactions in the ATP-binding pocket while the fluorinated side chains contribute to enhanced membrane permeability.

Current challenges in working with 1804751-77-6 include its relatively high reactivity, which requires careful handling under inert conditions, and the need for specialized purification techniques due to its sensitivity to hydrolysis. Recent advances in continuous flow chemistry have addressed some of these issues, enabling more efficient scale-up processes for industrial applications. Future research directions are expected to focus on expanding the structural diversity of derivatives and further optimizing their biological activity profiles.

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